![molecular formula C23H25FN2O3 B2603926 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide](/img/structure/B2603926.png)
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C23H25FN2O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, also known as LY-3381916, is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan and is associated with immune regulation and cancer progression.
Chemical Structure and Properties
The compound's chemical structure is characterized by a fluorobenzamide moiety linked to a dihydroindole derivative with an oxane carbonyl group. Below is a summary of its chemical properties:
Property | Value |
---|---|
IUPAC Name | 4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide |
Molecular Formula | C23H25FN2O3 |
Molecular Weight | 396.45 g/mol |
CAS Number | 2166616-74-4 |
LY-3381916 acts primarily as a selective inhibitor of IDO1. By inhibiting this enzyme, the compound can potentially enhance anti-tumor immunity and prevent tumor-induced immune suppression. The inhibition of IDO1 leads to increased levels of tryptophan and decreased levels of kynurenine, which are critical for T cell proliferation and activity.
Antitumor Activity
Research indicates that LY-3381916 exhibits significant anti-tumor activity across various cancer models. In vitro studies have shown that treatment with LY-3381916 leads to reduced tumor cell proliferation and increased apoptosis in several cancer cell lines, including non-small cell lung carcinoma and colorectal cancer cells .
Immune Modulation
In vivo studies have demonstrated that LY-3381916 can enhance the efficacy of immune checkpoint inhibitors. For example, when administered in combination with anti-PD-1 therapy, it resulted in improved tumor regression compared to either treatment alone . This suggests that LY-3381916 may serve as a valuable adjunct in cancer immunotherapy.
Case Studies
A notable case study involved the application of LY-3381916 in a murine model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to controls, along with an increase in CD8+ T cell infiltration into the tumors. This highlights the compound's potential to activate anti-tumor immune responses .
Safety and Toxicity
While promising results have been observed regarding its efficacy, safety assessments are crucial for clinical applications. Preliminary toxicity studies suggest that LY-3381916 has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects and potential side effects .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
The primary application of this compound is in cancer immunotherapy. By inhibiting IDO1, 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide has shown potential in restoring immune responses against tumors. Studies indicate that it can enhance the efficacy of existing cancer treatments by promoting a cytotoxic T-cell response against IDO-expressing tumor cells .
Autoimmune Disorders
In addition to cancer treatment, there is growing interest in the use of IDO inhibitors for autoimmune disorders. By modulating immune responses, these compounds could potentially alleviate symptoms associated with conditions such as rheumatoid arthritis and multiple sclerosis .
Inflammatory Diseases
The compound may also find applications in treating chronic inflammatory diseases due to its ability to regulate immune cell activity. Research has indicated that IDO inhibition can lead to reduced inflammation and tissue damage in various models of inflammatory diseases .
Case Studies
Propiedades
IUPAC Name |
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.